

Ulecaciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulecaciclib (CAS No: 2075750-05-7) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It exhibits a multi-targeted profile, primarily inhibiting CDK4, CDK6, CDK2, and CDK9, key regulators of cell cycle progression and transcription.[1] [3][4] This potent activity translates to broad anti-proliferative effects across various cancer cell lines and demonstrates anti-tumor efficacy in preclinical models.[1][3] Notably, **Ulecaciclib** can cross the blood-brain barrier, suggesting its potential for treating central nervous system malignancies.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for **Ulecaciclib**, along with detailed experimental protocols relevant to its evaluation.

Chemical and Physicochemical Properties

Ulecaciclib is a synthetic organic compound belonging to the aminopyrimidine class of kinase inhibitors.[5][6] Its chemical identity and key physicochemical properties are summarized below.



Identifier	Value	
IUPAC Name	N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine[5][7]	
CAS Number	2075750-05-7[5]	
Molecular Formula	C25H33FN8S[1][5]	
Molecular Weight	496.6 g/mol [5]	
Monoisotopic Mass	496.25329242 Da[2][5]	
SMILES String	CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC= C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F[4][5]	
InChIKey	POFVJRKJJBFPII-UHFFFAOYSA-N[5]	

Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

Ulecaciclib exerts its anti-neoplastic effects by inhibiting multiple cyclin-dependent kinases, which are serine/threonine kinases crucial for regulating cell cycle progression and gene transcription.[8][9]

2.1. Inhibition of Cell Cycle Progression (CDK2, CDK4, CDK6)

The progression through the cell cycle is tightly controlled by the sequential activation of CDKs. [8] **Ulecaciclib** potently inhibits the key kinases responsible for the G1 to S phase transition:

- CDK4/6-Cyclin D Complex: In the G1 phase, mitogenic signals lead to the formation of the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma protein (Rb). [10][11]
- Rb-E2F Pathway: Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the transcription of genes required for DNA replication and progression into the S phase.[8][12]



 CDK2-Cyclin E Complex: E2F also promotes the expression of Cyclin E, which complexes with CDK2 to further phosphorylate Rb, creating a positive feedback loop that commits the cell to division.[8]

Ulecaciclib's inhibition of CDK4, CDK6, and CDK2 prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state.[11] This action blocks the G1-S transition, leading to cell cycle arrest and preventing tumor cell proliferation.[10]

Caption: **Ulecaciclib** blocks G1-S transition by inhibiting CDK4/6 and CDK2.

2.2. Inhibition of Transcription (CDK9)

CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex.[9] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[13] In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[13] By inhibiting CDK9, **Ulecaciclib** suppresses the transcription of these key survival proteins, which can lead to apoptosis in cancer cells.[9][13]

Caption: **Ulecaciclib** inhibits CDK9, suppressing transcription of survival proteins.

Biological and Preclinical Data

3.1. Kinase Inhibitory Potency

Ulecaciclib demonstrates potent inhibition against several key CDK complexes. The inhibitory constants (Ki) highlight its activity profile.

Target Kinase/Cyclin Complex	Ki Value
CDK4 / Cyclin D1	0.2 nM[1][3]
CDK6 / Cyclin D3	3 nM[1][3]
CDK2 / Cyclin A	0.62 μM[1][3]
CDK7 / Cyclin H	0.63 μM[1][3]



3.2. Anti-proliferative Activity in Cancer Cell Lines

Ulecaciclib exhibits potent growth inhibition across a range of human cancer cell lines, with GI50 values (concentration for 50% growth inhibition) often in the nanomolar to low micromolar range.[1][3]

Cell Line	Cancer Type	GI50 Value
A2780	Ovarian	0.04 μM (40 nM)[1][3]
Leukemia Cells	Leukemia	10 nM[1][3]
LNCaP (LNC)	Prostate	0.28 μM[1][3]
H460	Lung	0.41 μM[1][3]
MB453	Breast	0.62 μM[1][3]
M229	Melanoma	0.83 μM[1][3]
PANC-1	Pancreatic	1.21 μM[1][3]
Colo205	Colon	1.55 μM[1][3]
U87	Glioblastoma	2.17 μM[1][3]
T98G	Glioblastoma	4.18 μM[1][3]
U251	Glioblastoma	5.09 μM[1][3]

3.3. Pharmacokinetics and In Vivo Efficacy

Preclinical studies indicate that **Ulecaciclib** has favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the central nervous system.[3]



Parameter	Species	Dose & Route	Value
Oral Bioavailability	Cynomolgus Monkey	50 mg/kg, p.o.	~21.8%[3]
Cmax	Cynomolgus Monkey	50 mg/kg, p.o.	643 ng/mL[3]
Tmax	Cynomolgus Monkey	50 mg/kg, p.o.	6.67 h[3]
Half-life (t1/2)	Cynomolgus Monkey	50 mg/kg, p.o.	8.34 h[3]
Brain/Plasma Ratio	Mouse	2 mg/kg, i.v.	>1.2[3]
Brain/Plasma Ratio	Mouse	10 mg/kg, p.o.	>0.7[3]

In vivo studies using mouse xenograft models have demonstrated significant anti-tumor activity.

Animal Model	Treatment	Outcome
U87 Glioblastoma Xenograft	200 mg/kg, p.o. daily for 21 days	Markedly reduced tumor growth without overt toxicity.[1]
GBM Orthotopic Xenograft	120 mg/kg, p.o. daily for 2 days	Inhibited tumor growth and increased life span ratio (ILS) by 154.8%.[1]
U87 GBM Xenograft	25 mg/kg, p.o. daily for 10 days (with Temozolomide)	Significant anti-tumor efficacy in combination therapy.[3]

Experimental Protocols

The following sections detail generalized methodologies for evaluating the activity of **Ulecaciclib**.

4.1. In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of **Ulecaciclib** against a specific CDK. Radiometric assays using [y-32P] ATP are a classic and reliable method.[14][15]

Methodology:



Reagent Preparation:

- Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
- Dilute purified, active CDK/cyclin enzyme complex to the desired concentration in kinase buffer.
- Prepare a substrate solution (e.g., a specific peptide substrate or a protein like Histone H1) in kinase buffer.
- Prepare a stock solution of **Ulecaciclib** in 100% DMSO and create a serial dilution series.
- Prepare an ATP solution containing a mix of cold ATP and [y-32P] ATP.

Kinase Reaction:

- In a microcentrifuge tube or 96-well plate, combine the CDK/cyclin enzyme, the substrate solution, and the diluted **Ulecaciclib** (or DMSO for control).
- Pre-incubate the mixture for 10-15 minutes at 30°C.
- Initiate the reaction by adding the ATP mixture.
- Incubate for a defined period (e.g., 30 minutes) at 30°C.
- · Reaction Termination and Analysis:
 - Stop the reaction by adding a quench solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
 - Spot a portion of the reaction mixture onto a phosphocellulose membrane or filter paper.
 - Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P]
 ATP.
 - Quantify the incorporated radioactivity on the membrane using a scintillation counter.

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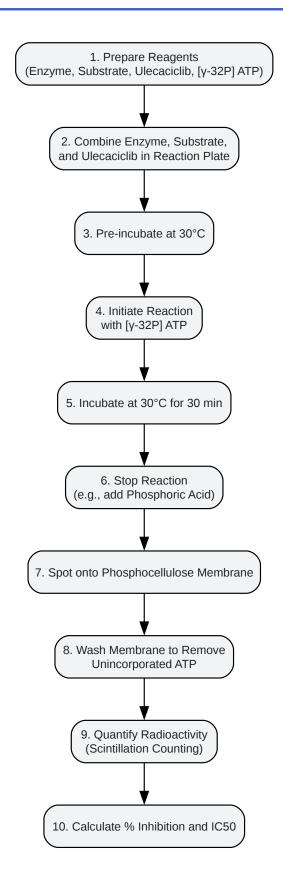


 Alternatively, the reaction can be stopped with SDS-PAGE buffer, run on a gel, and the phosphorylated substrate band visualized by autoradiography and quantified.[16]

• Data Analysis:

- Calculate the percentage of kinase activity inhibition for each **Ulecaciclib** concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the Ulecaciclib concentration and fit the data to a dose-response curve to determine the IC50 value.





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Caption: Workflow for a radiometric in vitro kinase inhibition assay.



4.2. Cell Proliferation (GI50) Assay

This protocol describes a method to determine the concentration of **Ulecaciclib** that inhibits the growth of a cancer cell line by 50% (GI50).[3][17]

Methodology:

- Cell Plating:
 - Culture cancer cells (e.g., U87, A2780) under standard conditions (37°C, 5% CO2).
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[18]
- Compound Treatment:
 - Prepare a serial dilution of **Ulecaciclib** in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
 - Remove the old medium from the cells and add the medium containing the various concentrations of **Ulecaciclib**. Include wells with medium and DMSO only as a negative control.
- Incubation:
 - Incubate the plate for a specified period, typically 72 hours, to allow for multiple cell doublings.[1][3]
- Viability Measurement:
 - Quantify cell viability using a suitable assay. An example is the CyQuant® Direct Cell Proliferation Assay, which uses a DNA-binding dye.[18]
 - Alternatively, use metabolic assays like CellTiter-Glo® (measures ATP) or AlamarBlue®.
 [17][19]





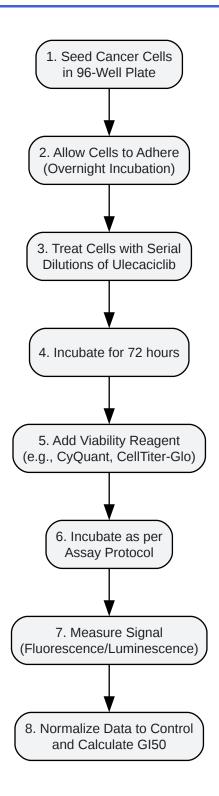


 Follow the manufacturer's protocol for the chosen assay to measure the signal (e.g., fluorescence or luminescence) using a plate reader.

• Data Analysis:

- Subtract the background signal (from wells with medium only).
- Normalize the data to the DMSO-treated control wells (representing 100% growth).
- Plot the normalized cell growth (%) against the logarithm of the **Ulecaciclib** concentration.
- Use non-linear regression to fit a dose-response curve and calculate the GI50 value.





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Caption: Workflow for determining GI50 via a cell proliferation assay.

4.3. In Vivo Tumor Xenograft Efficacy Study



This protocol provides a general framework for assessing the anti-tumor efficacy of **Ulecaciclib** in an animal model.[1][20]

Methodology:

- Animal Model and Tumor Implantation:
 - Use immunocompromised mice (e.g., CD-1 nude female mice, 5-6 weeks old).[1]
 - Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ U87 cells) into the flank of each mouse.
 - Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
- Randomization and Treatment:
 - Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice/group).
 - Prepare the vehicle control and the Ulecaciclib formulation. Ulecaciclib can be suspended in a vehicle like 0.5% carboxymethyl cellulose for oral gavage.[1]
 - Administer the treatment daily via the chosen route (e.g., oral gavage) at the desired dose
 (e.g., 200 mg/kg).[1] The control group receives the vehicle only.
- Monitoring and Endpoints:
 - Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
 - Monitor the animals for any signs of toxicity.
 - The study endpoint can be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[1]
- Data Analysis:

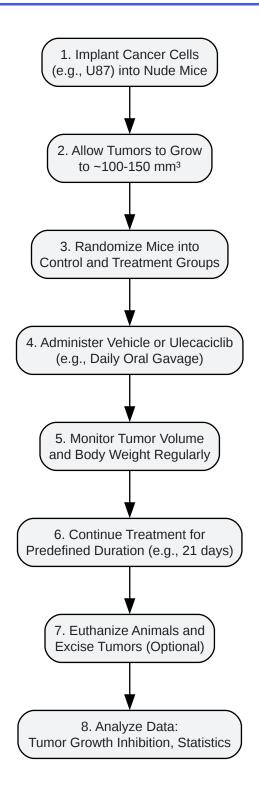
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- Plot the mean tumor volume for each group over time.
- Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
- Analyze the statistical significance of the differences in tumor volume between groups.
- Evaluate toxicity based on body weight changes and clinical observations.





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Caption: Workflow for a subcutaneous tumor xenograft efficacy study.



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